molecular formula C20H18O3 B12740300 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)- CAS No. 134133-89-4

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)-

Cat. No.: B12740300
CAS No.: 134133-89-4
M. Wt: 306.4 g/mol
InChI Key: AJMKNECCYTXYOB-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo(222)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)- is a complex organic compound that features a trioxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)- typically involves multiple steps:

    Formation of the Trioxabicyclo Structure: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Ethynyl and Methylphenyl Groups: These groups can be introduced through palladium-catalyzed coupling reactions such as the Sonogashira coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions may lead to the formation of alkanes or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the type of substitution, but may include reagents like halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Probes: The compound could be used to study biochemical pathways or as a probe in molecular biology.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in catalysis, the compound may act as a ligand that stabilizes transition states. In biological systems, it may interact with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,6,7-Trioxabicyclo(2.2.2)octane Derivatives: Other derivatives with different substituents on the aromatic rings.

    Bicyclic Compounds: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

The unique combination of the trioxabicyclo structure with ethynyl and methylphenyl groups sets this compound apart from others, potentially offering unique reactivity and applications.

Properties

CAS No.

134133-89-4

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

1-(4-ethynylphenyl)-4-(4-methylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C20H18O3/c1-3-16-6-10-18(11-7-16)20-21-12-19(13-22-20,14-23-20)17-8-4-15(2)5-9-17/h1,4-11H,12-14H2,2H3

InChI Key

AJMKNECCYTXYOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C

Origin of Product

United States

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